molecular formula C37H58O6 B14417756 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate CAS No. 81910-31-8

17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate

Cat. No.: B14417756
CAS No.: 81910-31-8
M. Wt: 598.9 g/mol
InChI Key: SGPYSHWNKTXSMU-DEOBSOAFSA-N
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Description

17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate is a synthetic derivative of cortisone, a glucocorticoid hormone. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate involves the esterification of cortisone with palmitic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The primary molecular targets include genes involved in inflammation and immune response pathways .

Comparison with Similar Compounds

Uniqueness: 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-palmitate is unique due to its esterified form, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This property makes it particularly effective in treating dermatological conditions .

Properties

CAS No.

81910-31-8

Molecular Formula

C37H58O6

Molecular Weight

598.9 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate

InChI

InChI=1S/C37H58O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h24,29-30,34,42H,4-23,25-26H2,1-3H3/t29-,30-,34+,35-,36-,37-/m0/s1

InChI Key

SGPYSHWNKTXSMU-DEOBSOAFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O

Origin of Product

United States

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